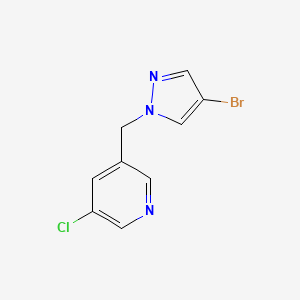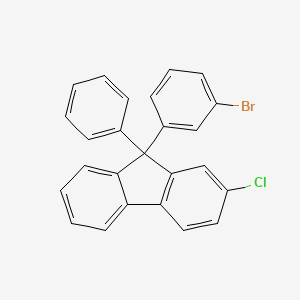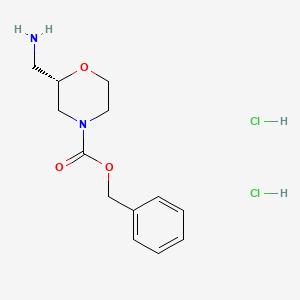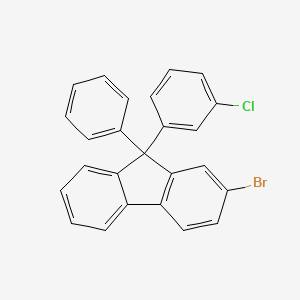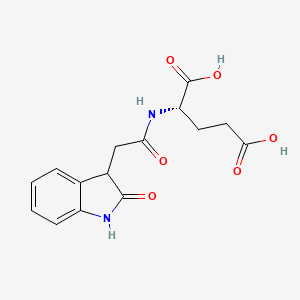
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid is a compound that belongs to the class of indole derivatives. It is characterized by the presence of an oxoindole moiety attached to an acetyl group, which is further linked to L-glutamic acid. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid typically involves multi-step reactions. One common method includes the initial formation of the oxoindole moiety, followed by its acetylation and subsequent attachment to L-glutamic acid. For instance, the synthesis of 2-(2-Oxoindolin-3-yl)acetic acid, a related compound, involves a two-step reaction with sodium hydroxide in water at 25°C, followed by hydrogenation using palladium on carbon in acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The oxoindole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxoindole moiety to dihydroindole derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxoindole moiety can yield oxindole derivatives, while reduction can produce dihydroindole derivatives.
Scientific Research Applications
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. For instance, oxindole derivatives have been shown to inhibit various protein kinases and enzymes, leading to antiproliferative effects in cancer cells . The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: Shares the oxoindole moiety but lacks the L-glutamic acid component.
2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: Contains a hydroxyl group on the oxoindole moiety.
Uniqueness
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid is unique due to the presence of both the oxoindole moiety and the L-glutamic acid component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c18-12(16-11(15(22)23)5-6-13(19)20)7-9-8-3-1-2-4-10(8)17-14(9)21/h1-4,9,11H,5-7H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t9?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJMMKGNXWUHO-UMJHXOGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
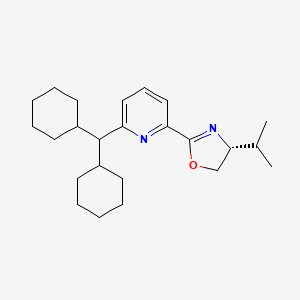

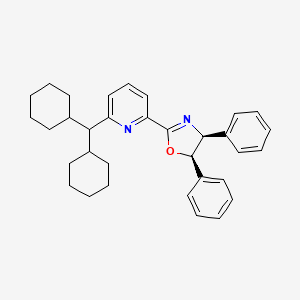
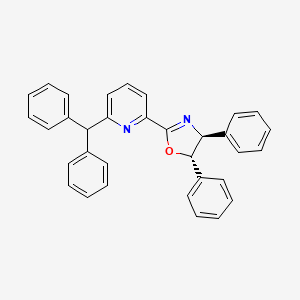

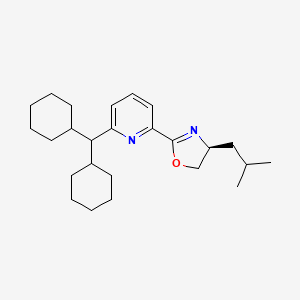
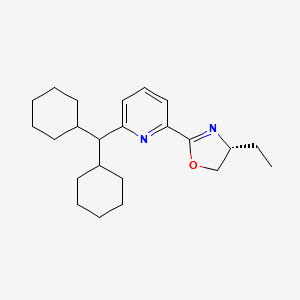
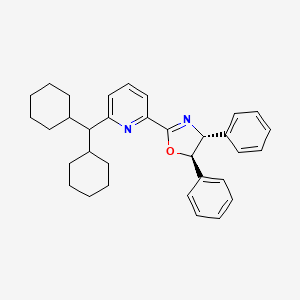
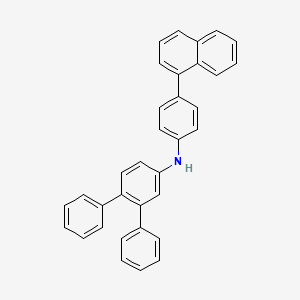
![2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene](/img/structure/B8243283.png)
